

(5-Aminopyridin-3-yl)boronic acid hydrochloride synthesis protocol

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Compound of Interest

Compound Name: (5-Aminopyridin-3-yl)boronic acid
hydrochloride

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An In-depth Technical Guide to the Synthesis of (5-Aminopyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of **(5-Aminopyridin-3-yl)boronic acid hydrochloride**, a key building block in medicinal chemistry and drug development. The synthesis is based on a lithium-halogen exchange reaction starting from 3-amino-5-bromopyridine, a common and commercially available reagent. The protocol includes in-situ protection of the amine functionality, followed by borylation and subsequent formation of the hydrochloride salt.

Reaction Principle

The synthesis of **(5-Aminopyridin-3-yl)boronic acid hydrochloride** is achieved through a three-step one-pot process:

- **In-situ Protection:** The amino group of 3-amino-5-bromopyridine is protected in-situ as a bis(trimethylsilyl)amine to prevent its reaction with the organolithium reagent in the subsequent step.
- **Lithium-Halogen Exchange and Borylation:** A lithium-halogen exchange at the 3-position of the protected pyridine is performed using n-butyllithium at low temperature. The resulting

organolithium intermediate is then trapped with a trialkyl borate (e.g., triisopropyl borate) to form the corresponding boronate ester.

- **Hydrolysis and Salt Formation:** Acidic workup with hydrochloric acid hydrolyzes the boronate ester to the desired boronic acid and simultaneously protonates the pyridine nitrogen and the amino group to form the hydrochloride salt.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Moles (mmol)
3-Amino-5-bromopyridine	C ₅ H ₅ BrN ₂	173.01	10.0 g	57.8
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	200 mL	-
Chlorotrimethylsilane (TMSCl)	C ₃ H ₉ SiCl	108.64	16.0 mL	127.2
n-Butyllithium (n-BuLi), 2.5 M in hexanes	C ₄ H ₉ Li	64.06	25.5 mL	63.6
Triisopropyl borate	C ₉ H ₂₁ BO ₃	188.07	15.8 mL	69.4
Hydrochloric acid (HCl), 2 M aqueous solution	HCl	36.46	As needed	-
Diethyl ether (Et ₂ O)	C ₄ H ₁₀ O	74.12	As needed	-
Saturated aqueous sodium bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	As needed	-
Anhydrous magnesium sulfate (MgSO ₄)	MgSO ₄	120.37	As needed	-

Procedure:

- **Reaction Setup:** A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

- **Protection of the Amino Group:** 3-Amino-5-bromopyridine (10.0 g, 57.8 mmol) is dissolved in anhydrous THF (100 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath. Chlorotrimethylsilane (16.0 mL, 127.2 mmol) is added dropwise over 15 minutes, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
- **Lithium-Halogen Exchange:** The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 25.5 mL, 63.6 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- **Borylation:** Triisopropyl borate (15.8 mL, 69.4 mmol) is added dropwise to the reaction mixture at -78 °C over 20 minutes. The reaction is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature overnight.
- **Work-up and Isolation:** The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (100 mL) at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated, and the organic layer is extracted with 2 M HCl (2 x 50 mL). The combined aqueous extracts are washed with diethyl ether (2 x 100 mL) to remove any non-polar impurities. The aqueous layer is then carefully neutralized with saturated aqueous sodium bicarbonate until a pH of 7 is reached, at which point the product may precipitate. If a precipitate forms, it is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum. If no precipitate forms, the aqueous solution is concentrated under reduced pressure to afford the crude product.
- **Purification:** The crude solid is recrystallized from a mixture of ethanol and water to yield pure **(5-Aminopyridin-3-yl)boronic acid hydrochloride**.

Expected Yield and Purity:

Product	Form	Yield	Purity (by HPLC)
(5-Aminopyridin-3-yl)boronic acid hydrochloride	White to off-white solid	65-75%	>98%

Experimental Workflow



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